molecular formula C14H19N3O B4063675 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B4063675
M. Wt: 245.32 g/mol
InChI Key: AKMHGULJOWNTHI-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a tetrahydroisoquinoline derivative characterized by a cyano group at the 4-position, an ethyl substituent at the 1-position, and a (2-hydroxyethyl)amino group at the 3-position.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxyethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-13-11-6-4-3-5-10(11)12(9-15)14(17-13)16-7-8-18/h18H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMHGULJOWNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323343
Record name 1-ethyl-3-(2-hydroxyethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374086-16-5
Record name 1-ethyl-3-(2-hydroxyethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-amino-5,6,7,8-tetrahydroisoquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the hydroxyethylamino derivative. The resulting compound is then reacted with cyanogen bromide to introduce the carbonitrile group. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form N-substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are useful in the synthesis of complex bioactive molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Receptor Specificity : Morpholine-substituted analogs selectively modulate mGluR3, highlighting the role of nitrogen-containing heterocycles in receptor targeting .
  • Antimicrobial Potential: Piperidinyl and thieno-fused analogs (e.g., 3-thioxo-1-piperidinyl derivatives) show antibacterial/antifungal activities comparable to standard drugs .

Physicochemical Properties

Comparative data from spectroscopic and analytical studies:

Compound Type Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (¹H/¹³C) Reference
Methoxyphenyl Derivatives 119–121 (6f) 1668 (C=O), 2210 (C≡N) δ 7.2–7.4 (aromatic H), δ 110–125 (C≡N)
Morpholine Analog Not reported Not available Not reported
Triazole Hybrids 119–121 (6f) 1668 (C=O), 2210 (C≡N) δ 3.5–4.0 (morpholine CH₂), δ 70–80 (tetrahydroisoquinoline CH₂)

Trends :

  • Cyano group (C≡N) consistently appears near 2210 cm⁻¹ in IR spectra .
  • Aromatic protons in methoxyphenyl derivatives resonate at δ 7.2–7.4 ppm .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

A multi-step synthesis is typically employed, leveraging cyclocondensation and functionalization reactions. For example:

  • Step 1 : React 1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with 2-hydroxyethylamine under reflux in ethanol with a catalytic base (e.g., piperidine) to introduce the aminoethanol side chain .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and LCMS. Typical yields range from 40% to 60% for analogous compounds .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • IR Spectroscopy : Look for characteristic peaks:
    • C≡N stretch : ~2204 cm1^{-1} .
    • N–H (amine) : ~3464 cm1^{-1} .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), the triclinic space group P1P1 with unit cell parameters a=8.59A˚,b=8.74A˚,c=11.07A˚a = 8.59 \, \text{Å}, b = 8.74 \, \text{Å}, c = 11.07 \, \text{Å} is common for similar tetrahydroisoquinoline derivatives .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Optimize dissolution using sonication or co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Store under inert atmosphere (N2_2) at –20°C. Avoid prolonged exposure to light or moisture, which can hydrolyze the nitrile group .

Advanced Research Questions

Q. How can contradictory biological activity data from different studies be resolved?

Contradictions often arise from assay variability or differing substituent effects. Mitigate by:

  • Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Dose-Response Curves : Ensure IC50_{50} values are consistent across multiple replicates. For example, a study on a similar compound showed IC50_{50} = 12.3 µM (COX-2) vs. 8.7 µM (NF-κB) due to target selectivity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: 4982879) to model binding to kinases or GPCRs .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. A related tetrahydroisoquinoline showed RMSD < 2.0 Å when docked into PI3Kγ .

Q. How can structure-activity relationships (SAR) guide derivative design?

Modify key substituents to enhance potency:

  • Ethyl Group (Position 1) : Replace with bulkier groups (e.g., propyl) to improve hydrophobic interactions.
  • Hydroxyethylamino (Position 3) : Substitute with sulfonamide to increase hydrogen-bonding capacity.
  • Data-Driven Example : A methylphenyl analog showed 3× higher cytotoxicity (HeLa cells, IC50_{50} = 4.2 µM) compared to the parent compound .

Q. What analytical methods resolve challenges in purity assessment?

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities < 0.5%. Retention time for the parent compound is ~8.2 min .
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 288.1345 (calculated for C14_{14}H18_{18}N3_3O) with < 5 ppm error .

Q. How can researchers address low yields in scale-up synthesis?

  • Optimize Catalysts : Switch from piperidine to DBU for higher efficiency in cyclocondensation (yield increase from 45% to 62%) .
  • Flow Chemistry : Implement continuous flow reactors to reduce side reactions. A pilot study achieved 85% yield for a hexahydroquinoline analog .

Q. Key Takeaways

  • Synthesis : Prioritize one-pot strategies with catalytic bases.
  • Characterization : Combine crystallography and spectroscopy for unambiguous confirmation.
  • Biological Studies : Use orthogonal assays and computational modeling to resolve contradictions.
  • SAR : Focus on substituent effects at positions 1 and 3 for activity optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 2
1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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